N-(4-hydroxyphenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-3,4-dimethylbenzamide typically involves the reaction of 4-hydroxyaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde.
Reduction: Formation of N-(4-hydroxyphenyl)-3,4-dimethylaniline.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzamide core can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide is unique due to the presence of both hydroxy and dimethyl groups on the benzamide core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-10-3-4-12(9-11(10)2)15(18)16-13-5-7-14(17)8-6-13/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
ZKKWJSOTQQUGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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